2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 2-methoxyphenylpropanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde typically involves the condensation of 2-methoxyphenylpropanoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzaldehyde group to a thiol or thioether.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)propionic acid
- 2-(3-Methoxyphenyl)-2-propanol
- N-(2-Methoxyphenyl)-2-[3-(4-morpholinyl)propanoyl]hydrazinecarboxamide
Uniqueness
2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and a 2-methoxyphenylpropanoyl moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. For example, the thiobenzaldehyde group can undergo specific reactions that are not possible with other functional groups, making this compound valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C17H16O2S |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-[3-(2-methoxyphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16O2S/c1-19-17-9-5-3-6-13(17)10-11-16(18)15-8-4-2-7-14(15)12-20/h2-9,12H,10-11H2,1H3 |
InChI Key |
DGDPXAGIFKPGFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.